molecular formula C15H10O4 B190333 Nordalbergin CAS No. 482-82-6

Nordalbergin

Cat. No.: B190333
CAS No.: 482-82-6
M. Wt: 254.24 g/mol
InChI Key: TZRNJQYCOSMOJS-UHFFFAOYSA-N
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Description

Nordalbergin is a coumarin compound extracted from the wood bark of Dalbergia sissoo, a species of rosewood. It has been studied for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-neuroinflammatory effects .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nordalbergin has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the MAPK/NF-κB signaling pathway, NLRP3 inflammasome activation, and ROS production .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes . It influences cell function by decreasing NF-κB activity, attenuating MAPKs signaling pathway activation by decreasing JNK and p38 phosphorylation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It suppresses iNOS and cyclooxygenase-2 expressions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to reduce the production of NO and pro-inflammatory cytokines in vitro and ex vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It exhibits protective effects against the infiltration of inflammatory cells and also inhibits the levels of organ damage markers (AST, ALT, BUN) by LPS-challenged mice .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Preparation Methods

Nordalbergin is typically isolated from the wood bark of Dalbergia sissoo through extraction and purification processes. The extraction involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

Nordalbergin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Nordalbergin is unique among coumarin compounds due to its specific biological activities and mechanisms of action. Similar compounds include:

This compound stands out due to its ability to modulate multiple biological pathways and enhance the efficacy of antibiotics against resistant bacterial strains.

Properties

IUPAC Name

6,7-dihydroxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRNJQYCOSMOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415775
Record name Nordalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-82-6
Record name Nordalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nordalbergin exhibits promising anti-inflammatory effects, particularly in the context of neuroinflammation. Research suggests that it achieves this by targeting multiple pathways in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, which are key players in neuroinflammation. [] Specifically, this compound was found to:

  • Attenuate MAPK signaling: this compound suppresses the activation of mitogen-activated protein kinases (MAPKs), crucial signaling molecules involved in inflammatory responses. []
  • Inhibit NLRP3 inflammasome activation: The NLRP3 inflammasome is a multiprotein complex that triggers the release of pro-inflammatory cytokines. This compound effectively inhibits the activation of this complex, thereby reducing the production of inflammatory mediators like IL-1β. []
  • Reduce ROS production: this compound effectively decreases the production of reactive oxygen species (ROS), both intracellularly and within mitochondria. Excessive ROS production contributes significantly to oxidative stress and inflammation, and this compound's ability to mitigate this suggests a potent antioxidant mechanism. []

A: While the provided research doesn't directly investigate this compound's structure-activity relationship in detail, a related study on coumarins and HL-60 cell differentiation offers valuable insights. [] This research highlights the significance of the 6,7-dihydroxy moiety in the coumarin structure for inducing differentiation in HL-60 cells. While this study doesn't directly investigate this compound, it underscores the importance of specific structural elements in coumarins for their biological effects. Further research is needed to fully elucidate the structure-activity relationship of this compound and identify the structural features responsible for its observed activities.

A: The solubility of this compound has been investigated in various solvents at different temperatures. [] * Solubility Order: this compound exhibits varying solubility in different solvents, with the following order observed: propanone > methanol > ethyl ethanoate > trichloromethane > water > hexane. []* Temperature Dependence: As the temperature increases, the solubility of this compound in all six tested solvents (water, methanol, propanone, ethyl ethanoate, trichloromethane, and hexane) also increases. [] This information is crucial for developing formulations and understanding its behavior in various environments.

ANone: Several analytical methods have been employed to characterize and quantify this compound:

  • Ultraviolet (UV) Spectroscopy: This method has been used to determine both the dissociation constants (pKa) and solubility of this compound in different solvents. []
  • ELISA (Enzyme-linked immunosorbent assay): This technique was employed to measure the secretion of inflammatory cytokines (IL-6, TNF-α, and IL-1β) from LPS-stimulated BV2 microglia cells treated with this compound. []
  • Western Blot: This method was used to assess the expression levels of various proteins, including iNOS, COX-2, MAPKs, and NLRP3 inflammasome-related proteins, in LPS-stimulated BV2 microglia cells treated with this compound. []
  • Flow Cytometry: This technique was utilized to measure the production of both intracellular and mitochondrial ROS in LPS-stimulated BV2 microglia cells treated with this compound. []

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